molecular formula C15H13Cl2N3OS B11085422 2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide

2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide

Cat. No.: B11085422
M. Wt: 354.3 g/mol
InChI Key: XOIDVPTXBCUNEI-UHFFFAOYSA-N
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Description

2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes dichlorophenyl and methylphenyl groups, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-methylphenylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-dichlorophenyl)carbonyl]-N-(2-methylphenyl)hydrazinecarbothioamide stands out due to its unique combination of dichlorophenyl and methylphenyl groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C15H13Cl2N3OS

Molecular Weight

354.3 g/mol

IUPAC Name

1-[(2,4-dichlorobenzoyl)amino]-3-(2-methylphenyl)thiourea

InChI

InChI=1S/C15H13Cl2N3OS/c1-9-4-2-3-5-13(9)18-15(22)20-19-14(21)11-7-6-10(16)8-12(11)17/h2-8H,1H3,(H,19,21)(H2,18,20,22)

InChI Key

XOIDVPTXBCUNEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=S)NNC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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